Cemadotin hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西马多汀盐酸盐是西马多汀的盐酸盐形式,西马多汀是多拉司汀15的合成类似物。多拉司汀15是一种天然化合物,最初是从海兔(Dolabella auricularia)中分离出来的。 西马多汀盐酸盐通过抑制纺锤体微管动力学来抑制有丝分裂,从而展现出潜在的抗肿瘤活性 .

准备方法

西马多汀盐酸盐是通过一系列肽偶联反应合成的。合成路线包括使用固相肽合成组装五肽骨架。 最终产物是通过将S-4-(氨基甲基)苄基乙硫代乙酸酯与五肽偶联,然后进行纯化以获得高纯度和抗原结合性质 . 工业生产方法涉及类似的合成路线,但规模扩大以满足商业需求。

化学反应分析

科学研究应用

西马多汀盐酸盐因其在癌症治疗中的潜在应用而被广泛研究。它已在 I 期和 II 期临床试验中被评估,用于治疗转移性实体瘤的疗效。 该化合物作为一种抗有丝分裂剂显示出前景,通过与微管蛋白结合并抑制微管动力学来抑制细胞增殖 . 此外,西马多汀盐酸盐已被用于开发用于靶向癌症治疗的抗体药物偶联物 .

作用机制

西马多汀盐酸盐通过与微管蛋白结合来发挥其抗肿瘤活性,微管蛋白是微管形成所必需的蛋白质。通过与微管蛋白结合,西马多汀盐酸盐抑制纺锤体微管动力学,从而阻断有丝分裂并抑制细胞增殖。 这种作用机制使其成为一种有效的抗有丝分裂剂 .

相似化合物的比较

西马多汀盐酸盐类似于其他多拉司汀类似物,例如多拉司汀10和多拉司汀15。西马多汀盐酸盐在其与微管蛋白的特异性结合位点及其抑制微管动力学的能力方面是独一无二的。 其他类似的化合物包括前微管蛋白和各种2-氨基噻唑-4-甲酰胺,它们也表现出抗有丝分裂活性,但它们的化学结构和特异性作用机制不同 .

生物活性

Cemadotin hydrochloride, also known as LU103793, is a small molecule drug primarily recognized for its role as a tubulin inhibitor and mitosis inhibitor . Initially developed by Abbott Laboratories, it has been investigated for its potential in treating various neoplasms, particularly cancers. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the normal dynamics of microtubules, which are essential for mitotic spindle formation during cell division. This leads to cell cycle arrest in the metaphase stage, ultimately resulting in apoptosis of cancer cells.

Key Characteristics

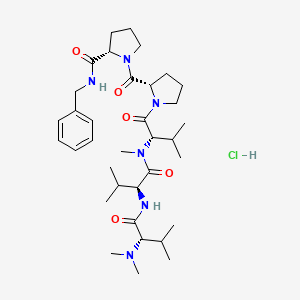

- Molecular Formula : C35H56N6O5·ClH

- CAS Registry Number : 172837-41-1

- Ki Value : 1 μM for inhibiting tubulin .

Antitumor Efficacy

Cemadotin has shown significant antitumor activity across various cancer cell lines. Notably, studies have demonstrated its effectiveness against breast cancer (MCF7) and lung cancer (NCI-H1650) cells. The compound has been evaluated using the methyl thiazolyl tetrazolium (MTT) assay to assess cell viability and proliferation.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.47 |

| NCI-H1650 | 1.1 |

Clinical Studies

Case Study: Combination Therapy

In a notable study, cemadotin was used in combination with interleukin-2 (IL2) delivered via antibody-drug conjugates. This approach not only targeted tumor cells but also enhanced immune response through CD8+ T cells and natural killer cells, leading to tumor eradication in murine models of acute myelogenous leukemia .

Research Findings

Recent literature emphasizes the potential of this compound as a lead compound for developing new anticancer therapies. For instance, molecular dynamics simulations have identified derivatives of cemadotin that may inhibit inhibitors of apoptosis proteins (IAPs), which are often overexpressed in various cancers .

Comparative Studies

Comparative studies have highlighted the efficacy of cemadotin against other tubulin inhibitors like epothilones and dolastatin derivatives. These studies suggest that while cemadotin shares similar mechanisms with these compounds, it may offer unique therapeutic advantages due to its distinct binding characteristics and lower toxicity profiles .

Table 2: Comparison of Tubulin Inhibitors

| Compound | Mechanism | IC50 Range (µM) | Clinical Status |

|---|---|---|---|

| Cemadotin | Tubulin inhibitor | 0.47 - 1.1 | Phase II (Discontinued) |

| Epothilone B | Tubulin stabilizer | 0.01 - 0.05 | Approved |

| Dolastatin-15 | Microtubule destabilizer | 0.05 - 0.5 | Research |

属性

CAS 编号 |

172837-41-1 |

|---|---|

分子式 |

C35H57ClN6O5 |

分子量 |

677.3 g/mol |

IUPAC 名称 |

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C35H56N6O5.ClH/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25;/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43);1H/t26-,27-,28-,29-,30-;/m0./s1 |

InChI 键 |

MRJQTLJSMQOFTP-JGTKTWDESA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C.Cl |

规范 SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C.Cl |

序列 |

VVVPP |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。